5-(4-Bromophenyl)oxazole-4-carboxylic acid
Overview
Description
5-(4-Bromophenyl)oxazole-4-carboxylic acid is a heterocyclic compound that contains both an oxazole ring and a carboxylic acid functional group. The presence of a bromine atom on the phenyl ring makes this compound particularly interesting for various chemical applications.
Mechanism of Action
Target of Action
Oxazole derivatives have been known to exhibit antimicrobial activities, suggesting that they may interact with bacterial or fungal proteins .
Mode of Action
Oxazole derivatives have been reported to interfere with biofilm formation of Staphylococcus aureus , suggesting that they may disrupt bacterial communication or adhesion processes.
Biochemical Pathways
Given the reported antimicrobial and anti-biofilm activities of similar compounds , it can be inferred that this compound may interfere with bacterial growth and communication pathways.
Result of Action
Similar oxazole derivatives have been reported to exhibit antimicrobial and anti-biofilm activities , suggesting that this compound may have similar effects.
Action Environment
The efficacy of similar compounds has been reported to vary depending on the specific strain of bacteria or fungus being targeted , suggesting that the action of this compound may also be influenced by the specific microbial environment.
Biochemical Analysis
Biochemical Properties
5-(4-Bromophenyl)oxazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to exhibit antimicrobial activity, which suggests its interaction with bacterial enzymes and proteins. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with these biomolecules, potentially inhibiting their function and leading to antimicrobial effects . Additionally, this compound may interact with enzymes involved in metabolic pathways, altering their activity and influencing biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s antimicrobial properties suggest that it can disrupt bacterial cell signaling and metabolic pathways, leading to cell death . In eukaryotic cells, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular responses and metabolic activities.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form hydrogen bonds and hydrophobic interactions allows it to bind to specific sites on enzymes and proteins, potentially inhibiting their activity . This inhibition can lead to the disruption of metabolic pathways and cellular processes. Additionally, this compound may activate certain enzymes by stabilizing their active conformations, thereby enhancing their catalytic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade, leading to a decrease in its biological activity . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as antimicrobial activity and modulation of metabolic pathways. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response, while exceeding this threshold can lead to toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall effects on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes, while its interactions with transporters can facilitate its uptake and distribution within cells . Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and biological activity.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzoyl chloride with glycine in the presence of a base to form the corresponding amide, which then undergoes cyclization to form the oxazole ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state using appropriate reagents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like Grignard reagents or organolithium compounds in the presence of a catalyst.
Oxidation and Reduction: Reagents such as lithium aluminum hydride for reduction and potassium permanganate for oxidation.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
Substitution Reactions: Formation of substituted phenyl oxazole derivatives.
Oxidation and Reduction: Formation of alcohols or higher oxidation state compounds.
Coupling Reactions: Formation of biaryl or more complex structures.
Scientific Research Applications
5-(4-Bromophenyl)oxazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Material Science: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-oxazole-4-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-(4-Chlorophenyl)oxazole-4-carboxylic acid: Contains a chlorine atom instead of bromine, which can affect its chemical properties and applications.
Uniqueness
The presence of the bromine atom in 5-(4-Bromophenyl)oxazole-4-carboxylic acid makes it unique compared to its analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s reactivity and interaction with biological targets, potentially leading to enhanced or altered biological activities .
Properties
IUPAC Name |
5-(4-bromophenyl)-1,3-oxazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCCMSVROWJRBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CO2)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50734247 | |
Record name | 5-(4-Bromophenyl)-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50734247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249008-71-6 | |
Record name | 5-(4-Bromophenyl)-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50734247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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